3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound that features a unique combination of boron and nitrogen heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrazin-4-one core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the boron moiety: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is introduced via a borylation reaction, often using a palladium catalyst.
Chlorination: The final step involves the selective chlorination of the compound to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boron moiety allows for Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted derivatives.
Scientific Research Applications
3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on the specific application In coupling reactions, the boron moiety plays a crucial role in facilitating the formation of carbon-carbon bonds
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 2-chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
Uniqueness
What sets 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one apart is its unique combination of boron and nitrogen heterocycles, which provides it with distinct reactivity and versatility in various chemical reactions.
Properties
Molecular Formula |
C12H17BClN3O3 |
---|---|
Molecular Weight |
297.55 g/mol |
IUPAC Name |
3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C12H17BClN3O3/c1-11(2)12(3,4)20-13(19-11)9-7(14)8-10(18)15-5-6-17(8)16-9/h5-6H2,1-4H3,(H,15,18) |
InChI Key |
JNHWHIXICOXWEQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN3CCNC(=O)C3=C2Cl |
Origin of Product |
United States |
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